1-Butoxy-2,4-dichlorobenzene
Description
1-Butoxy-2,4-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a butoxy group (-O-C₄H₉) at position 1 and chlorine atoms at positions 2 and 4. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₂Cl₂O, with a molecular weight of 219.11 g/mol.
Properties
CAS No. |
6851-41-8 |
|---|---|
Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-butoxy-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
XHZXBVDSTICHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2,4-dichlorobenzene can be synthesized through the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield products like 2,4-diaminobutoxybenzene.
- Oxidation reactions produce compounds like 2,4-dichlorobenzoic acid.
- Reduction reactions result in less chlorinated benzene derivatives.
Scientific Research Applications
1-Butoxy-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-2,4-dichlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The butoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key differences arise from substituent type (alkoxy vs. halogen), position, and molecular symmetry.
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 1-Butoxy-2,4-dichlorobenzene | Not Provided | C₁₀H₁₂Cl₂O | 219.11 | N/A | N/A | N/A |
| 1-Bromo-2,4-dichlorobenzene | 1193-72-2 | C₆H₃BrCl₂ | 225.90 | 26–30 | 235 | 1.89 |
| 4-Bromo-1,2-dichlorobenzene | 18282-59-2 | C₆H₃BrCl₂ | 225.90 | N/A | N/A | N/A |
| 1-tert-Butoxy-4-chlorobenzene | Not Provided | C₁₀H₁₃ClO | 184.66 | N/A | N/A | N/A |
| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 | 53 | 174 | 1.25 |
- Alkoxy vs. Halogen Substituents : The butoxy group in this compound likely reduces melting points compared to halogenated analogs (e.g., 1-Bromo-2,4-dichlorobenzene melts at 26–30°C ). This trend aligns with alkoxy groups lowering crystal lattice stability due to increased steric hindrance and flexibility.
- Symmetry Effects : Para-substituted dichlorobenzenes (e.g., 1,4-dichlorobenzene) exhibit higher symmetry, leading to higher melting points (53°C) compared to ortho/meta isomers .
Toxicity and Environmental Impact
Table 2: Toxicity and Hazard Information
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